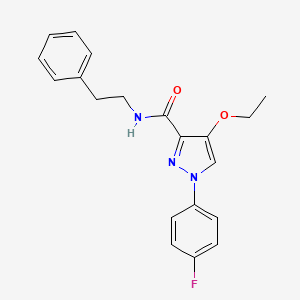

4-ethoxy-1-(4-fluorophenyl)-N-phenethyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethoxy-1-(4-fluorophenyl)-N-phenethyl-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring, an ethoxy group, a fluorophenyl group, and a phenethylamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-phenethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in medicinal chemistry.

Biology: Biologically, 4-ethoxy-1-(4-fluorophenyl)-N-phenethyl-1H-pyrazole-3-carboxamide has shown potential as a ligand for various receptors. Its interactions with biological targets can be studied to understand its effects on cellular processes.

Medicine: Medically, this compound has been investigated for its pharmacological properties. It may exhibit anti-inflammatory, analgesic, or antipyretic activities, making it a candidate for drug development.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 4-ethoxy-1-(4-fluorophenyl)-N-phenethyl-1H-pyrazole-3-carboxamide exerts its effects involves binding to specific molecular targets. The pyrazole ring interacts with enzymes or receptors, modulating their activity. The phenethylamide moiety enhances the compound's affinity for these targets, leading to biological responses.

Comparison with Similar Compounds

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid: A closely related compound with a carboxylic acid group instead of the amide group.

4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: Another structurally similar compound with a pyridine ring.

Uniqueness: 4-Ethoxy-1-(4-fluorophenyl)-N-phenethyl-1H-pyrazole-3-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties

Biological Activity

4-ethoxy-1-(4-fluorophenyl)-N-phenethyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound can be described by its molecular formula C18H20FN3O2 and has a molecular weight of 335.37 g/mol. Its structure features a pyrazole ring substituted with an ethoxy group and a fluorophenyl moiety, which are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives as antitumor agents. Specifically, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. For instance, pyrazole derivatives have been reported to inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds within this class have demonstrated the ability to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide (NO) . This suggests that this compound may possess similar anti-inflammatory capabilities.

Antibacterial Activity

Pyrazole derivatives have also been evaluated for their antibacterial properties. Some studies indicate that these compounds can disrupt bacterial cell membranes, leading to cell lysis . The specific activity of this compound against various bacterial strains remains to be fully characterized.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activity. Modifications at different positions on the pyrazole ring and substituent groups significantly influence their pharmacological properties. For example, the introduction of electron-withdrawing groups, such as fluorine, has been shown to enhance potency against certain biological targets .

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increases potency against cancer targets |

| Ethoxy Group | Enhances solubility and bioavailability |

| Phenethyl Substitution | Modulates receptor binding affinity |

Case Studies

- Antitumor Efficacy : A study demonstrated that a related pyrazole derivative exhibited complete tumor stasis in a gastric carcinoma xenograft model following oral administration . This highlights the potential therapeutic application of this compound in oncology.

- Anti-inflammatory Mechanism : Research indicated that certain pyrazole derivatives could significantly reduce inflammation in animal models by inhibiting LPS-induced NO production . This suggests that our compound could also exert similar anti-inflammatory effects.

Properties

IUPAC Name |

4-ethoxy-1-(4-fluorophenyl)-N-(2-phenylethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c1-2-26-18-14-24(17-10-8-16(21)9-11-17)23-19(18)20(25)22-13-12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNCAFRBWNPJGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.